(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
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Overview
Description
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral compound with a complex structure that includes an azepane ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction, often using a reagent like benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the azepane ring or other parts of the molecule.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its structural features and the nature of its interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: A closely related compound with a similar structure but different positional isomerism.
®-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: The enantiomer of the compound , with different stereochemistry.
Uniqueness
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is unique due to its specific stereochemistry and the presence of both an azepane ring and a benzoic acid moiety
Properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-7-6-8-13(12-19)14-9-4-5-10-15(14)16(20)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,20,21)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWYGGOOWYZET-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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